Product packaging for 1-ethyl-1H-pyrazole-5-sulfonyl chloride(Cat. No.:CAS No. 1226706-97-3)

1-ethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2552428
CAS No.: 1226706-97-3
M. Wt: 194.63
InChI Key: GZCROHZSDGBETQ-UHFFFAOYSA-N
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Description

The Pervasive Role of Sulfonyl Chlorides as Synthetic Intermediates and Reagents

Sulfonyl chlorides (RSO₂Cl) are a highly important class of organic compounds, serving as crucial intermediates in organic and medicinal synthesis. magtech.com.cn Their utility stems from their high reactivity, which allows them to be used as sources for various sulfur-containing functional groups. magtech.com.cnnih.gov

The chemical behavior of sulfonyl chlorides is dominated by their strong electrophilic nature. fiveable.memolport.com The sulfonyl group (-SO₂) is powerfully electron-withdrawing, which polarizes the sulfur-chlorine bond and renders the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This inherent reactivity is further enhanced by the fact that the chloride ion is an excellent leaving group. fiveable.me

Consequently, sulfonyl chlorides readily react with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.memolport.com These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center. fiveable.me For example, the reaction with water leads to the corresponding sulfonic acid, while reactions with alcohols and amines yield sulfonate esters and sulfonamides, respectively. wikipedia.org

Table 1: Common Reactions of Sulfonyl Chlorides
NucleophileProduct ClassGeneral Reaction
Water (H₂O)Sulfonic AcidRSO₂Cl + H₂O → RSO₃H + HCl
Alcohol (R'OH)Sulfonate EsterRSO₂Cl + R'OH → RSO₂OR' + HCl
Amine (R'₂NH)SulfonamideRSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl
Arene (e.g., Benzene)SulfoneRSO₂Cl + C₆H₆ → RSO₂C₆H₅ + HCl (Friedel-Crafts)
Sodium Sulfite (Na₂SO₃)Sulfinate SaltRSO₂Cl + Na₂SO₃ → RSO₂Na + NaCl + SO₃

The high reactivity of sulfonyl chlorides makes them invaluable reagents for introducing the sulfonyl group and its derivatives into organic molecules. fiveable.memolport.com This versatility is widely exploited in various fields of chemical synthesis. molport.com

In medicinal chemistry, the formation of sulfonamides is a cornerstone of drug design. sigmaaldrich.cn Sulfonyl chlorides are frequently chosen as building blocks because they react readily with primary and secondary amines, including complex heterocyclic amines, to create diverse sulfonamide libraries for biological screening. molport.comsigmaaldrich.cn The sulfonamide functional group is a key component in numerous pharmaceutical drugs, including antibiotics and antihypertensive medications. fiveable.me Similarly, the reaction with alcohols to form sulfonate esters is a vital transformation, as these esters are themselves important intermediates in further synthetic steps. fiveable.metaylorandfrancis.com Sulfonyl chlorides can also be used to synthesize sulfones through Friedel-Crafts reactions with aromatic compounds. wikipedia.org

Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry

Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, which has attracted significant attention in chemistry due to its unique properties and diverse applications. numberanalytics.combritannica.com

Pyrazole is an aromatic heterocycle with a planar, five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. britannica.comchemicalbook.comijraset.com The ring system is sp²-hybridized and contains a delocalized 6π-electron system, which confers its aromatic character. chemicalbook.comijraset.com This aromaticity is responsible for its relative stability and its ability to undergo aromatic substitution reactions. globalresearchonline.net

The pyrazole molecule features two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is acidic and has its lone pair involved in the aromatic sextet, while the other is a pyridine-like nitrogen (N2), which is basic and has its lone pair in an sp² orbital in the plane of the ring. chemicalbook.comnih.gov This dual character allows pyrazole to act as both a weak acid and a weak base. nih.gov Due to the electron-withdrawing effect of the two nitrogen atoms, the C4 position of the pyrazole ring is electron-rich and thus prone to electrophilic attack. chemicalbook.comglobalresearchonline.net

Table 2: Properties of the Parent Pyrazole Molecule
PropertyValue / DescriptionReference
Molecular FormulaC₃H₄N₂ wikipedia.org
Molar Mass68.079 g·mol⁻¹ wikipedia.org
AppearanceColorless crystalline solid chemicalbook.comglobalresearchonline.net
Melting Point66 to 70 °C wikipedia.org
Boiling Point186 to 188 °C wikipedia.org
AromaticityYes, 6π-electron system ijraset.com
Basicity (pKb)11.5 wikipedia.org
ReactivityUndergoes electrophilic substitution, typically at the C4 position. chemicalbook.comglobalresearchonline.net

The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org Its synthesis was reported shortly after, and since its discovery, the chemistry of pyrazole has expanded significantly. numberanalytics.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. globalresearchonline.netwikipedia.org

Despite their rare occurrence in nature, synthetic pyrazole derivatives have become fundamentally important across numerous scientific disciplines. britannica.com In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold" and is a crucial pharmacophore in many drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comglobalresearchonline.netmdpi.com In agrochemicals, pyrazole derivatives are utilized as effective pesticides, herbicides, and fungicides. numberanalytics.comglobalresearchonline.net Furthermore, their unique electronic properties have led to applications in materials science for the development of dyes and luminescent compounds. numberanalytics.comglobalresearchonline.net

Research Rationale for 1-Ethyl-1H-pyrazole-5-sulfonyl chloride within Pyrazole Chemistry

The specific compound this compound emerges at the intersection of sulfonyl chloride reactivity and pyrazole chemistry. The primary research interest in this molecule lies in its function as a versatile synthetic intermediate and building block for the creation of more complex, high-value molecules. lookchem.com

The structure combines a substituted pyrazole ring with a highly reactive sulfonyl chloride group. This makes it a key precursor for synthesizing a variety of 1-ethyl-1H-pyrazole-5-sulfonamide derivatives. The general strategy involves reacting this compound with diverse primary or secondary amines to generate a library of novel sulfonamides. This approach is a common practice in medicinal and agrochemical research to explore structure-activity relationships. nih.gov

The rationale is driven by the established biological importance of pyrazole-sulfonamide hybrids. nih.gov Numerous studies have shown that compounds incorporating both a pyrazole core and a sulfonamide linker exhibit significant biological activities. nih.govnih.gov Therefore, synthesizing molecules like this compound provides chemists with a valuable tool to construct new chemical entities for screening as potential pharmaceuticals and agrochemicals. lookchem.com Its role is to serve as a starting material for the development of new products by allowing for the facile introduction of the 1-ethyl-pyrazole-5-sulfonyl moiety into various molecular scaffolds. lookchem.com

Table 3: Chemical Profile of this compound
IdentifierValue
Compound NameThis compound
CAS Number1226706-97-3
Molecular FormulaC₅H₇ClN₂O₂S
Key Functional GroupsPyrazole Ring, Sulfonyl Chloride (-SO₂Cl), Ethyl Group (-C₂H₅)
Primary ApplicationSynthetic reagent and intermediate. lookchem.com
Role in SynthesisBuilding block for pharmaceuticals, agrochemicals, and fine chemicals. lookchem.com

Justification for Focused Investigation on this compound

The focused investigation of this compound is warranted by the established importance of its constituent parts. The ethyl group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. The sulfonyl chloride group at the 5-position is a reactive handle that allows for the straightforward introduction of the pyrazole moiety into a wide array of molecules through reactions with nucleophiles such as amines and alcohols. This makes this compound a potentially valuable reagent for creating libraries of novel sulfonamides and other derivatives for biological screening. The specific substitution pattern may offer unique steric and electronic properties that could lead to enhanced or novel biological activities compared to other pyrazole sulfonyl chloride isomers.

Current Gaps in the Academic Literature Pertaining to this Specific Compound

Scope and Objectives of the Research Outline

The scope of this article is to consolidate the available information on this compound and to highlight the areas where further research is needed. The primary objectives are:

To provide a general overview of the chemical nature of this compound based on the known chemistry of related compounds.

To discuss potential synthetic routes for its preparation, drawing from established methods for analogous pyrazole sulfonyl chlorides.

To explore its expected reactivity and potential applications as a synthetic building block.

To clearly identify the current gaps in the literature and propose future research directions to fill these voids.

This article aims to serve as a foundational resource for chemists interested in utilizing this promising but understudied compound, thereby stimulating further investigation into its properties and applications.

Chemical and Physical Properties

Detailed experimental data for the chemical and physical properties of this compound are not widely reported in the scientific literature. However, based on its chemical structure, some properties can be predicted.

PropertyPredicted/Inferred Value
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be soluble in common organic solvents

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on general methods for the synthesis of pyrazole sulfonyl chlorides. A common approach involves the chlorosulfonation of an appropriately substituted pyrazole precursor.

The reactivity of this compound is expected to be dominated by the sulfonyl chloride group. This functional group is a strong electrophile and will readily react with a variety of nucleophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2O2S B2552428 1-ethyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1226706-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCROHZSDGBETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226706-97-3
Record name 1-ethyl-1H-pyrazole-5-sulfonyl chloride
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Synthetic Methodologies and Reaction Pathways for 1 Ethyl 1h Pyrazole 5 Sulfonyl Chloride

Precursor Synthesis and Derivatization Strategies to the Pyrazole (B372694) Core

The construction of the 1-ethyl-1H-pyrazole ring is a foundational step in several synthetic routes. This involves forming the heterocyclic system from acyclic precursors, which can then be further modified.

The formation of the pyrazole ring system is a classic and widely studied area of heterocyclic chemistry. The most common methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a 1-ethyl-1H-pyrazole, ethylhydrazine (B1196685) would be the key reagent. Other significant methods include 1,3-dipolar cycloaddition reactions and electrophilic cyclizations. nih.govacs.org These reactions provide a reliable foundation for producing a wide array of substituted pyrazoles.

One-pot, multi-component reactions have become increasingly popular due to their efficiency, reduced waste, and operational simplicity. researchgate.net These methods allow for the synthesis of highly functionalized pyrazoles from simple starting materials in a single step. For instance, a three-component reaction involving an aldehyde, a ketone, and a hydrazine can be employed to form the pyrazole core. worldresearchersassociations.com Another approach involves the reaction of isocyanides and dialkyl acetylenedicarboxylates with 1,2-diacylhydrazines. tandfonline.com The use of ionic liquids like 1-Ethyl-3-methylimidazolium Chloride has also been shown to catalyze the cyclocondensation of 1,3-dicarbonyls with phenyl hydrazines at room temperature, offering good to moderate yields and a simple work-up procedure. jocpr.com These one-pot strategies are highly valued for their ability to rapidly generate molecular diversity. rsc.orgnih.gov

Table 1: Comparison of One-Pot Synthetic Approaches for Pyrazole Derivatives

Method Reactants Catalyst/Medium Conditions Yield Reference
Three-Component Reaction Aldehydes, Ketones, Hydrazine Ethanol Reflux Good worldresearchersassociations.com
Isocyanide-Based MCR Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines Tetrabutylammonium (B224687) bromide (TBAB) Room Temp Good (75%) tandfonline.com
Ionic Liquid Catalysis 1,3-Dicarbonyls, Phenyl Hydrazine 1-Ethyl-3-methylimidazolium Chloride Room Temp Good to Moderate (up to 95%) jocpr.com
Cascade Reaction Enaminones, Hydrazines, CBr4 Photocatalyst Visible Light Good organic-chemistry.org

In line with the principles of green chemistry, solvent-free synthesis methods have been developed for pyrazole derivatives. These reactions often utilize microwave irradiation or mechanical grinding to facilitate the reaction, reducing reaction times and environmental impact. researchgate.netresearchgate.nettandfonline.com For example, pyrazole derivatives can be synthesized by the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under microwave irradiation without any solvent, resulting in better yields and shorter reaction times compared to conventional heating. researchgate.net Another green approach involves a one-pot, multicomponent reaction using grinding, which is an efficient and environmentally friendly alternative to traditional methods that often require harsh conditions. researchgate.net The use of tetrabutylammonium bromide, an organic ionic salt, at room temperature under solvent-free conditions also provides a novel and inexpensive method for pyrazole synthesis, with reported yields between 75-86%. tandfonline.comtandfonline.com

Table 2: Overview of Solvent-Free Pyrazole Synthesis Methods

Method Reactants Conditions Key Advantage Yield Reference
Microwave Irradiation 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines Microwave, Solvent-Free Shorter reaction times, better yields Good researchgate.net
Grinding Aldehyde, Malononitrile, Ethylacetoacetate, Hydrazine Mechanical Grinding, Catalyst-Free Environmentally friendly, efficient Not specified researchgate.net
Ionic Salt Medium Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines Tetrabutylammonium bromide (TBAB), Room Temp Green, inexpensive, recyclable catalyst 75-86% tandfonline.comtandfonline.com
Solar Radiation Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate Concentrated Solar Radiation, Catalyst-Free Utilizes renewable energy Not specified nih.gov

Once the 1-ethyl-1H-pyrazole core is synthesized, the next step involves introducing the sulfonyl chloride group at the 5-position. This often requires a two-step process: initial sulfonation followed by chlorination. Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic rings. rsc.org For pyrazoles, transition-metal-catalyzed reactions can be used to selectively install various functional groups. While direct C-H sulfonylation is a developing field, an alternative route involves initial functionalization at the C-5 position (e.g., halogenation or metallation) to direct the subsequent introduction of a sulfur-containing moiety. This moiety can then be oxidized and converted to the sulfonyl chloride. For example, a pyrazole can be brominated or iodinated at the desired position, followed by a coupling reaction to introduce a thiol or sulfinate group, which is then oxidized and chlorinated to yield the target sulfonyl chloride.

Cyclization Reactions for the Formation of the 1-Ethyl-1H-pyrazole Ring System

Direct Synthesis of 1-Ethyl-1H-pyrazole-5-sulfonyl chloride

Direct synthesis methods aim to install the sulfonyl chloride group onto the pyrazole ring in a more straightforward manner, often in a single step from the corresponding ethylpyrazole precursor.

The most direct route to this compound is the electrophilic chlorosulfonation of 1-ethyl-1H-pyrazole. This reaction typically involves treating the pyrazole with chlorosulfonic acid (ClSO₃H). In a representative procedure for a similar compound, a pyrazole is added to a solution of chlorosulfonic acid in chloroform (B151607) at low temperatures (e.g., 0 °C). nih.gov The reaction mixture is then heated to drive the reaction to completion. Thionyl chloride (SOCl₂) is often added subsequently to ensure the complete conversion of the resulting sulfonic acid to the sulfonyl chloride. nih.gov The reaction is sensitive to temperature and the ratio of reagents. The product is then typically isolated by pouring the reaction mixture into ice water, followed by extraction with an organic solvent. nih.gov This method is highly effective for preparing pyrazole sulfonyl chlorides directly from the parent heterocycle.

Table 3: General Conditions for Chlorosulfonation of Pyrazoles

Reactant Reagent(s) Solvent Temperature Profile Key Steps Reference

Diazotization and Subsequent Conversion to Sulfonyl Chlorides

An alternative and highly regioselective route to arylsulfonyl chlorides, including pyrazole derivatives, is the chlorosulfonylation of diazonium salts derived from anilines or, in this case, aminopyrazoles. durham.ac.uk This process, a modification of the Sandmeyer reaction, provides excellent regiocontrol as the position of the sulfonyl chloride group is predetermined by the location of the amino group on the precursor. durham.ac.uk

The first step in this pathway is the conversion of a 1-ethyl-1H-pyrazol-5-amine precursor into its corresponding diazonium salt. This is typically achieved by treating the aminopyrazole with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in a highly acidic medium like a mixture of concentrated hydrochloric acid and acetic acid. durham.ac.ukcbijournal.com The reaction is performed at low temperatures (below 5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netnih.gov The successful formation of the diazonium salt is a critical prerequisite for the subsequent reaction. cbijournal.com

The generated pyrazolyldiazonium salt is then introduced into a solution of sulfur dioxide (SO₂) dissolved in a solvent like glacial acetic acid. durham.ac.ukcbijournal.com The presence of a copper salt, typically copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂), is essential to catalyze the transformation. durham.ac.uknih.gov The copper catalyst facilitates the conversion of the diazonium salt into an aryl radical, which then reacts with sulfur dioxide and a chloride source to form the final this compound. durham.ac.uk This method is valued for its reliability and for providing the target compound with a defined substitution pattern. durham.ac.uk

Table 2: Key Components for Diazotization Route

Step Reagents Catalyst Purpose
Diazotization 1-ethyl-1H-pyrazol-5-amine, Sodium Nitrite, Hydrochloric Acid None Formation of Pyrazolyldiazonium salt durham.ac.uk

Interactive Data Table: Click on a step to view detailed reagent information.

Alternative and Emerging Synthetic Routes

To address the demand for more efficient, rapid, and environmentally benign synthetic methods, researchers have explored alternative energy sources to drive chemical reactions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netdergipark.org.tr In the context of pyrazole chemistry, microwave-assisted methods have been successfully employed for the synthesis of various derivatives, including pyrazolyl sulfones. tandfonline.com For instance, the oxidation of 4-(alkyl/cycloalkylthio)-1H-pyrazoles to their corresponding sulfones has been efficiently achieved using magnesium bis(monoperoxyphthalate)hexahydrate (MMPP) under microwave irradiation, affording high yields (85–95%). tandfonline.com While this demonstrates the synthesis of a related sulfone, the principles can be extended to the synthesis of sulfonyl chlorides. Microwave-assisted protocols offer significant advantages, including straightforward operation and simple workup procedures. researchgate.nettandfonline.com

Green Chemistry Approaches in Pyrazole Sulfonyl Chloride Synthesis

The development of synthetic routes for pyrazole sulfonyl chlorides is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Traditional synthesis methods for pyrazoles and sulfonyl chlorides can involve harsh reaction conditions, hazardous organic solvents, and high energy consumption. researchgate.net Consequently, significant research has focused on developing greener, more sustainable alternatives that are both environmentally friendly and economically viable. researchgate.net These approaches include the use of alternative energy sources, eco-friendly solvents and reagents, and the development of efficient one-pot syntheses. researchgate.netnih.gov

Key green strategies applicable to the synthesis of pyrazole sulfonyl chlorides include:

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in green chemistry, offering substantial benefits over conventional heating methods. mdpi.com For the synthesis of pyrazole derivatives, MW-assisted techniques have been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. nih.govmdpi.com This method provides rapid and uniform heating, which can lead to faster reaction rates and improved selectivity. mdpi.com The coupling of microwave activation with solvent-free reaction conditions represents a particularly novel and green approach to synthesizing pyrazole derivatives. nih.govresearchgate.net

Use of Greener Solvents and Solvent-Free Conditions: A central tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored the synthesis of sulfonamides, the derivatives of sulfonyl chlorides, in more sustainable solvents. rsc.org Furthermore, solvent-free methods, such as performing reactions between neat reagents or using grinding techniques, have been successfully applied to the synthesis of pyrazoles. researchgate.net These approaches simplify work-up procedures and minimize the generation of solvent-related waste. researchgate.net

Environmentally Benign Reagents and Catalysts: Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents. organic-chemistry.org Green chemistry seeks to replace these with safer alternatives. One such advancement is the use of N-chlorosuccinimide (NCS) for chlorosulfonation, which circumvents the need for harsh and toxic reagents. organic-chemistry.orgthieme-connect.com This method is operationally simple and allows for the sustainable recycling of the succinimide (B58015) byproduct. thieme-connect.comthieme-connect.com Another eco-friendly strategy involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols into sulfonyl chlorides in situ. rsc.org

The following table summarizes a comparison of green synthetic approaches with traditional methods for related compounds, highlighting the advantages in terms of reaction conditions and efficiency.

FeatureTraditional Synthetic MethodsGreen Chemistry ApproachesSource(s)
Energy Source Conventional heating (e.g., reflux)Microwave (MW) irradiation researchgate.netmdpi.com
Reaction Time Often hours to daysCan be reduced to minutes nih.govmdpi.com
Solvents Often uses hazardous organic solventsUse of sustainable solvents, aqueous media, or solvent-free conditions researchgate.netrsc.org
Reagents May use harsh or toxic reagents (e.g., chlorine gas)Use of milder and recyclable reagents (e.g., N-chlorosuccinimide) organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Process Multiple steps with intermediate isolationOne-pot, multicomponent reactions researchgate.netnih.gov
Yield & Purity VariableOften higher yields and cleaner products mdpi.com
Environmental Impact Higher energy consumption and waste generationReduced waste, lower energy use, and improved atom economy researchgate.netmdpi.com

Chemical Reactivity and Derivatization Chemistry of 1 Ethyl 1h Pyrazole 5 Sulfonyl Chloride

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents attached to the ring carbons.

In general, electrophilic aromatic substitution (SEAr) on the pyrazole ring occurs preferentially at the C4 position. quora.com This regioselectivity is due to the electronic distribution within the ring; the two electronegative nitrogen atoms decrease the electron density at the adjacent C3 and C5 positions, leaving C4 as the most nucleophilic and electron-rich carbon. quora.com

However, the reactivity of 1-ethyl-1H-pyrazole-5-sulfonyl chloride towards electrophiles is significantly diminished. The sulfonyl chloride group (-SO₂Cl) at the C5 position is a potent electron-withdrawing group, exerting strong negative inductive (-I) and mesomeric (-M) effects. latech.eduwikipedia.org These effects substantially deactivate the pyrazole ring, making it far less susceptible to attack by electrophiles. The C4 position, which is typically the most reactive site, is strongly deactivated due to its proximity to the C5-sulfonyl chloride group. Consequently, standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not readily achieved on this substrate under typical conditions. Forcing conditions would likely lead to degradation or reaction at other sites before aromatic substitution occurs.

Reaction Type Typical Reagents Reactivity of this compound
NitrationHNO₃ / H₂SO₄Highly disfavored due to ring deactivation.
HalogenationBr₂ / FeBr₃Highly disfavored due to ring deactivation.
Friedel-Crafts AlkylationR-Cl / AlCl₃Highly disfavored due to ring deactivation.
Friedel-Crafts AcylationRCOCl / AlCl₃Highly disfavored due to ring deactivation.

While electrophilic substitution is challenging, the pyrazole ring can be functionalized through metallation followed by quenching with an electrophile. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

For this compound, the N2 "pyridine-like" nitrogen atom can act as a directing group. With the C5 position blocked by the sulfonyl chloride group, deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would be expected to occur regioselectively at the C3 position. The resulting C3-lithiated pyrazole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.

Furthermore, the resulting organometallic intermediate can participate in transition metal-catalyzed cross-coupling reactions. For instance, quenching the lithiated species with a boron electrophile (e.g., triisopropyl borate) would yield a pyrazole-3-boronic acid or ester. This intermediate could then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides. Similarly, transmetallation to zinc followed by a Negishi coupling or conversion to a stannane (B1208499) for Stille coupling are plausible synthetic routes.

Table of Potential Functionalization via Metallation

Step 1: Reagent Step 2: Electrophile Resulting Functional Group at C3 Potential Subsequent Reaction
n-BuLi / THF B(OiPr)₃ -B(OH)₂ Suzuki Coupling
LDA / THF I₂ -I Sonogashira, Heck, Stille Coupling
n-BuLi / THF ZnCl₂ -ZnCl Negishi Coupling

Direct functionalization of the N1-ethyl group is a synthetic challenge due to the general inertness of sp³ C-H bonds. Most synthetic strategies focus on introducing diversity at this position by N-alkylation of an NH-pyrazole precursor. However, recent advances in C-H activation provide potential pathways for modifying the existing ethyl group.

Transition-metal catalysis, particularly with palladium, has been employed for the functionalization of alkyl groups positioned alpha to azole nitrogen atoms. thieme-connect.de This methodology could potentially be applied to the methylene (B1212753) (-CH₂-) group of the N1-ethyl substituent in this compound. Such a reaction would likely proceed via coordination of the palladium catalyst to the N2 atom of the pyrazole, followed by C-H activation at the adjacent N-ethyl group. The resulting organopalladium intermediate could then engage in cross-coupling reactions with various partners, such as aryl halides or alkenes, to introduce new substituents. This approach represents a modern, though less common, method for derivatization at this position.

Synthetic Applications as a Building Block in Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems.

The sulfonyl chloride moiety is an excellent electrophile and can readily react with binucleophiles to construct fused ring systems. A prominent application is in the synthesis of pyrazolothiadiazines. For example, this compound can be first converted to the corresponding sulfonamide by reaction with an amine. If the amine contains an additional nucleophilic site, an intramolecular cyclization can be induced.

For instance, reaction with an amino-alcohol or a diamine, followed by a base- or acid-catalyzed cyclization, could lead to the formation of a fused six- or seven-membered ring. In these reactions, the sulfonamide nitrogen acts as one nucleophile, while the second nucleophilic group on the substituent attacks a suitable position, often leading to dehydration or another condensation reaction to close the ring. This strategy leverages the reactivity of the sulfonyl group to build complexity directly onto the pyrazole scaffold. uwindsor.ca

Multi-component reactions (MCRs) are powerful one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. While pyrazoles are often the products of MCRs, reagents like this compound can serve as a key electrophilic component or scaffold in an MCR.

For example, a reaction could be designed where a primary amine and another nucleophile are present in the reaction mixture. The amine would first react with the sulfonyl chloride to form a sulfonamide in situ. This intermediate could then participate in a subsequent condensation or cycloaddition with the other components. In such a sequence, the pyrazole sulfonyl chloride acts as a foundational block, to which other fragments are appended in a single, efficient operation. The ability of sulfonyl chlorides to activate other molecules or act as versatile electrophiles makes them suitable candidates for the design of novel MCRs. mdpi.com

Spectroscopic and Structural Characterization of 1 Ethyl 1h Pyrazole 5 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum for 1-ethyl-1H-pyrazole-5-sulfonyl chloride would be expected to show distinct signals corresponding to the protons of the ethyl group and the pyrazole (B372694) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent nitrogen atom. The protons on the pyrazole ring would appear as distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their positions relative to the ethyl and sulfonyl chloride substituents. However, no experimentally determined ¹H NMR data for this specific compound has been found in the public domain.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the two carbons of the ethyl group and the three carbons of the pyrazole ring. The chemical shift of the pyrazole carbon directly attached to the sulfonyl chloride group would be of particular interest. At present, no published ¹³C NMR spectra for this compound are available.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for confirming the substitution pattern on the pyrazole ring and the connection of the ethyl group to the nitrogen atom.

A search of the available scientific literature did not yield any studies reporting the use of these advanced NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio of the molecular ion and various fragment ions. Analysis of these fragments can provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the sulfonyl chloride group or cleavage of the ethyl group. No experimental EI-MS data for this compound has been located in the reviewed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm its molecular weight. While this technique is commonly used in modern chemical analysis, no specific ESI-MS data for this compound is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole-sulfonyl chloride derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural motifs.

The sulfonyl chloride (-SO₂Cl) group exhibits strong, characteristic stretching vibrations. Specifically, the asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the regions of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively. acdlabs.com The pyrazole ring itself, being an aromatic heterocycle, displays a series of complex vibrations. Stretching and bending vibrations of the pyrazole ring are typically found at 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹. researchgate.net

In derivatives where the sulfonyl chloride has been converted to a sulfonamide (-SO₂NH-), a characteristic N-H stretching band appears around 3284 cm⁻¹. nih.gov The C=N stretching vibration within the pyrazole ring is often observed around 1530 cm⁻¹. nih.gov Furthermore, the presence of the ethyl group is confirmed by C-H stretching vibrations for methyl (CH₃) and methylene (CH₂) groups, which typically appear in the 3000–2800 cm⁻¹ range. acdlabs.com

Table 1: Characteristic Infrared Absorption Bands for Pyrazole Sulfonyl Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Sulfonyl Chloride (SO₂) Asymmetric Stretch 1410–1370 acdlabs.com
Sulfonyl Chloride (SO₂) Symmetric Stretch 1204–1166 acdlabs.com
Pyrazole Ring C=N Stretch ~1530 nih.gov
Pyrazole Ring Ring Vibrations 1557, 1445, 1393, 1317, 1266 researchgate.net
Ethyl Group (CH₂, CH₃) C-H Stretch 3000–2800 acdlabs.com

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related pyrazole sulfonate and sulfonamide derivatives reveals key structural features common to this class of compounds. nih.gov

X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. In pyrazole derivatives, the five-membered pyrazole ring is generally found to be planar. nih.gov The substituents on the ring, such as the ethyl and sulfonyl groups, adopt specific orientations relative to this plane.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In pyrazole sulfonyl derivatives, hydrogen bonds and π–π stacking interactions are often crucial in stabilizing the crystal structure. nih.gov

Computational Chemistry for Structural Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. It allows for the investigation of molecular properties that can be difficult to measure directly and provides a deeper understanding of electronic structure and reactivity.

DFT calculations are widely used to determine the most stable, lowest-energy geometry of a molecule. researchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-311G++(d,p), can accurately predict bond lengths, angles, and dihedral angles. nih.govekb.eg For pyrazole derivatives, these calculations typically confirm the planarity of the pyrazole ring. ekb.eg The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a true energy minimum. nih.gov

Beyond geometry, DFT is used to probe the electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity. nih.gov These calculations help in understanding the charge transfer characteristics within the molecule and identifying the most likely sites for electrophilic and nucleophilic attack. researchgate.netekb.eg

Table 2: Representative DFT Calculation Parameters for Pyrazole Derivatives

Parameter Method/Functional Basis Set Application Reference
Geometry Optimization B3LYP 6-311++G(d,p) Determine stable conformation nih.govekb.eg
Electronic Properties B3LYP 6-311++G(d,p) Calculate HOMO-LUMO energies nih.govekb.eg
Vibrational Frequencies B3LYP cc-pvtz Support IR spectral analysis researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the structure and the computational method. tandfonline.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov Studies on various pyrazole derivatives have shown that DFT methods can predict chemical shifts with a high degree of accuracy, often showing excellent correlation with experimental values. tandfonline.comresearchgate.net This predictive capability is invaluable for structural assignment, especially for complex molecules or when experimental data is ambiguous. nih.govnih.gov

Applications and Advanced Research of 1 Ethyl 1h Pyrazole 5 Sulfonyl Chloride Derivatives

Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) ring is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. frontiersin.orgnih.gov When hybridized with a sulfonamide moiety, derived from 1-ethyl-1H-pyrazole-5-sulfonyl chloride, the resulting derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The versatility of this scaffold allows for selective functionalization, enabling chemists to fine-tune the pharmacological efficacy and target specificity of new compounds. nih.gov This adaptability has made pyrazole-sulfonamide derivatives a focal point of research aimed at developing novel therapeutic agents with improved potency and safety profiles. researchgate.netnih.gov

Derivatives synthesized from this compound have been subjected to extensive biological screening, revealing a multitude of therapeutic potentials.

Antibacterial: Pyrazole sulfonamide derivatives have demonstrated notable antibacterial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.comscilit.com For instance, certain N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were found to be potent antibacterial agents when compared to the standard drug Ofloxacin. nih.gov

Antifungal: The antifungal potential of these derivatives is also significant. Research has identified compounds with superior activity against fungal strains like Valsa mali and Sclerotinia sclerotiorum when compared to the commercial fungicide Fluconazole. nih.govacs.org One particular derivative, compound C22, showed a broad spectrum of activity against several plant pathogenic fungi, with an EC50 value of 0.45 mg/L against V. mali. acs.org The proposed mechanism involves inducing oxidative damage and compromising the integrity of the fungal cell membrane. acs.org Other studies on pyrazole carboxamides also reported remarkable antifungal activity against various phytopathogenic fungi. nih.gov

Antiviral: The exploration of pyrazole sulfonamides has extended to antiviral applications. Research indicates that these compounds have potential inhibitory effects against various viruses. frontiersin.orgresearchgate.netmdpi.com For example, novel pyrazolecarbamide derivatives containing a sulfonate fragment have shown protective effects against the Tobacco Mosaic Virus (TMV). frontiersin.org

Compound ClassOrganismActivity/PotencyReference
Pyrazole-1-sulphonamidesVarious Bacteria & FungiModerate to potent antimicrobial activity mdpi.com
N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamidesBacteria & FungiPotent activity compared to Ofloxacin and Fluconazole nih.gov
Pyrazole-5-sulfonamide Derivative (C22)Valsa maliEC50 = 0.45 mg/L acs.org
Pyrazole-5-sulfonamide Derivative (C22)Sclerotinia sclerotiorumEC50 = 0.49 mg/L acs.org
Pyrazole-5-sulfonamide Derivative (C22)Botrytis cinereaEC50 = 0.57 mg/L acs.org
Pyrazolecarbamide derivativesTobacco Mosaic Virus (TMV)Protective effects observed frontiersin.org

Derivatives of pyrazole sulfonamide are well-documented for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is a promising strategy for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) with a broader spectrum of activity. nih.gov A benzothiophen-2-yl pyrazole carboxylic acid derivative demonstrated potent anti-inflammatory activity, surpassing that of celecoxib (B62257) and indomethacin (B1671933) in studies. nih.gov Another compound, AD 532, showed promising anti-inflammatory effects with no ulcerogenic side effects in toxicity studies. nih.gov The anti-inflammatory action of some of these agents may also be linked to their antioxidant and free radical scavenging properties. mdpi.com

CompoundTargetActivity/PotencyReference
Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)COX-1 / COX-2 / 5-LOXIC50 = 5.40 µM / 0.01 µM / 1.78 µM nih.gov
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532)COX-2Less potent than celecoxib in vitro nih.gov
Sulfonamide containing diaryl pyrazole (10b)COX-2IC50 = 0.52 µM researchgate.net

The pyrazole sulfonamide scaffold is a cornerstone in the development of novel anticancer agents. nih.govnih.gov These compounds have shown cytotoxic effects against a variety of cancer cell lines. nih.gov For example, pyrazoline-sulfonamide hybrids have been identified as good candidates for developing new anticancer drugs. nih.gov Studies have shown that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines. acs.org The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival. nih.gov

Compound ClassCell LineActivity/PotencyReference
Pyrazoline derivatives (4a - 4j)Various tumor cell linesCytotoxicity in the range of 6.7–400 µM nih.gov
Pyrazole-4-sulfonamide derivativesRat brain tumor (C6)Moderate to excellent activity acs.org
Pyrazole-4-sulfonamide derivativesHuman cancer (U937)In vitro antiproliferative activity acs.org

The therapeutic effects of pyrazole sulfonamide derivatives are often rooted in their ability to selectively inhibit specific enzymes.

COX-2 Inhibition : As mentioned, selective COX-2 inhibition is a hallmark of many pyrazole sulfonamides, making them effective anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.commdpi.com Compounds have been designed that show high selectivity for COX-2 over COX-1. nih.gov For example, a benzothiophen-2-yl pyrazole derivative showed a COX-2 selectivity index of 344.56. nih.gov

ALS Inhibition : Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. jst.go.jpnih.gov This enzyme is a prime target for the development of herbicides. Novel pyrazole sulfonamide derivatives have been designed as potential AHAS inhibitors, with one compound showing an 81% inhibition of rape root length at a concentration of 100 mg/L. jst.go.jpnih.gov

Phosphodiesterase (PDE) Inhibition : PDEs are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides. mdpi.com Inhibitors of specific PDE isoforms have therapeutic potential in various diseases. Pyrazole derivatives have been identified as potent inhibitors of PDE4 and PDE2. mdpi.comlbl.gov A dihydropyranopyrazole derivative, (+)-11h, was found to be a potent PDE2 inhibitor with an IC50 value of 41.5 nM, suggesting its potential for treating Alzheimer's disease. mdpi.com

In addition to these, pyrazole sulfonamides have been studied as inhibitors of other enzymes, such as carbonic anhydrase (CA), which are targets for anticancer and antiglaucoma drugs. nih.govmdpi.com

Compound Class/DerivativeTarget EnzymeInhibition (IC50 / Potency)Reference
Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)COX-2IC50 = 0.01 µM nih.gov
Dihydropyrazole derivative (4b)COX-2IC50 = 0.35 µM mdpi.com
Pyrazole Sulfonamide (3b)AHAS/ALS81% inhibition of rape root length at 100 mg/L jst.go.jpnih.gov
Dihydropyranopyrazole derivative ((+)-11h)PDE2IC50 = 41.5 nM mdpi.com
Pyrazole derivative (21)PDE4DIC50 = 0.021 µM lbl.gov
Pyrazolebenzene-sulphonamidesCarbonic Anhydrase I & IIPotent inhibitors nih.gov

Biological Activity Screening of Derivatives

Other Potential Therapeutic Applications (e.g., Antidiabetic, Antitubercular, Antihypertensive)

The structural framework of pyrazole sulfonamides is a cornerstone in the discovery of novel therapeutic agents for a range of chronic diseases. nih.govfrontiersin.org

Antidiabetic Activity: Research has highlighted the potential of pyrazole-containing sulfonamide derivatives as effective agents for managing diabetes mellitus, a chronic metabolic disorder characterized by impaired glucose homeostasis. nih.govfrontiersin.orgnih.gov A primary therapeutic strategy involves the inhibition of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption. nih.govfrontiersin.orgnih.gov

A study focused on sulfonamide-based acyl pyrazoles demonstrated potent in vitro inhibitory activity against α-glucosidase. nih.govfrontiersin.org All synthesized compounds in the study were found to be more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. nih.govnih.gov Compound 5a , which features a chlorine atom at the para-position of the phenyl ring, emerged as the most potent inhibitor with an IC₅₀ value of 1.13 ± 0.06 µM, making it 35 times more effective than acarbose. nih.govfrontiersin.org Another study designed new sulfonamide derivatives targeting α-glucosidase and α-amylase, with several compounds showing excellent inhibitory potential against α-glucosidase, with IC₅₀ values ranging from 19.39 to 25.57 µM. semanticscholar.org These findings underscore the potential of pyrazole sulfonamide derivatives as therapeutic candidates for type 2 diabetes mellitus (T2DM). nih.govfrontiersin.org

Antitubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a global health crisis, exacerbated by the emergence of drug-resistant strains. researchgate.net Pyrazole derivatives have shown promise as a source of new anti-TB agents. researchgate.netnih.gov Some pyrazole-containing molecules exhibit potent activity against MTB by inhibiting essential processes like cell wall synthesis. researchgate.net

In one study, a pyrazole derivative, NSC 18725, was identified as a potent anti-tubercular agent, displaying a minimum inhibitory concentration (MIC₉₉) value of 0.3125 μM against M. tuberculosis. nih.gov This compound also demonstrated the ability to induce autophagy in host macrophages, a cellular process that can help clear intracellular pathogens. nih.gov Another study reported on imidazole-substituted pyrazole derivatives that exhibited remarkable antitubercular activity against M. tuberculosis H37Rv. nih.gov The development of such compounds is crucial in the search for new treatments against both drug-susceptible and drug-resistant TB. researchgate.net

Antihypertensive Activity: Pyrazole derivatives have also been investigated for their cardiovascular effects, including antihypertensive properties. ias.ac.innih.gov While direct studies on this compound derivatives are specific, the broader class of pyrazoles has shown potential in this area. ias.ac.innih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. nih.gov For pyrazole sulfonamide derivatives, SAR analyses have provided key insights into the features required for their therapeutic and agrochemical effects. nih.govfrontiersin.org

In the context of antidiabetic agents, SAR studies on acyl pyrazole sulfonamides revealed that the nature and position of substituents on the acyl group significantly alter α-glucosidase inhibitory activity. nih.govfrontiersin.org For instance, the presence of a chlorine atom at the para-position of the phenyl ring in compound 5a was found to be critical for its high potency (IC₅₀ = 1.13 ± 0.06 µM). nih.govfrontiersin.org

For antitubercular pyrazole derivatives, SAR studies of the NSC 18725 scaffold indicated that the pyrazole ring itself was essential for activity. nih.gov Derivatives lacking a functional group at the fourth position of the pyrazole were inactive. nih.gov Furthermore, a para-chlorophenyl substitution at the first position of the pyrazole ring was identified as the most active configuration. nih.gov

In agrochemical research, SAR is equally crucial. Studies on N-pyridylpyrazole derivatives designed as insecticides showed that modifications to the pyrazole ring and its substituents lead to significant changes in activity against various pests. mdpi.com Similarly, for pyrazole-5-carboxamides with insecticidal properties, a minor change, such as the presence or absence of a chlorine atom at the 4-position of the pyrazole ring, resulted in substantial differences in miticidal and ovicidal activities. acs.org

Molecular Docking and In Silico Screening for Target Identification

Molecular docking and other in silico techniques are powerful computational tools used to predict how a molecule (ligand) binds to the active site of a target protein, providing insights into its mechanism of action and guiding drug design. nih.govnih.govresearchgate.net

For the development of antidiabetic pyrazole sulfonamides, in silico studies have been instrumental. nih.govfrontiersin.org Molecular docking of the most potent α-glucosidase inhibitors, compounds 5a and 5b , revealed key intermolecular interactions with active site residues of the enzyme. nih.govfrontiersin.orgnih.gov These computational results corresponded well with the experimentally determined IC₅₀ values, confirming the importance of the pyrazole and sulfonamide moieties for binding. nih.govfrontiersin.org

In anticancer research, in silico screening of pyrazole derivatives against various protein targets like VEGFR, C-RAF, and HDAC has been performed. nih.gov Docking studies identified several pyrazole compounds as potential inhibitors of these cancer-related proteins, with some showing strong binding affinities and stable interactions in molecular dynamics simulations. nih.gov For example, pyrazole derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, with some compounds showing minimum binding energy values indicative of potent inhibition. nih.gov

Docking studies have also been applied to identify pyrazole-based fungicides. acs.org The docking of a potent pyrazole carboxylate derivative into the active site of succinate (B1194679) dehydrogenase (SDH) demonstrated interactions with crucial amino acid residues, confirming its mechanism as an SDH inhibitor. acs.org

Table 1: Summary of In Silico Docking Studies for Pyrazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class Therapeutic/Target Protein Key Findings Reference(s)
Acyl Pyrazole Sulfonamides α-Glucosidase (Antidiabetic) Strong interaction with active site residues; docking results correlate with IC₅₀ values. nih.govfrontiersin.orgnih.gov
Pyrazole Derivatives VEGFR-2, Aurora A, CDK2 (Anticancer) Potential inhibitors identified with minimum binding energies and good inhibition constants. nih.gov
Pyrazole Carboxylates Succinate Dehydrogenase (Fungicide) Interaction with crucial residues of SDH confirmed, supporting the inhibitory mechanism. acs.org
Thiazolyl-Pyrazole Derivatives EGFR Kinase (Anticancer) Five compounds showed promising binding affinities against the EGFR active site. d-nb.info
Pyrazole-Carboxamides Carbonic Anhydrase (hCA I & II) Docking showed better interactions with the enzyme active site than the reference inhibitor. nih.gov

Agrochemistry: Pesticides and Herbicides

Pyrazole derivatives are a cornerstone of modern agrochemistry, with broad applications as herbicides, fungicides, and insecticides. ias.ac.innih.govmdpi.com The pyrazole scaffold is present in numerous commercial crop protection products. mdpi.com

Development of Pyrazole-Based Herbicides (e.g., Sulfonylurea Herbicides)

Among the most significant applications of pyrazole derivatives in agrochemistry is their use in sulfonylurea herbicides. wikipedia.org These herbicides are known for their high efficacy at very low application rates. wikipedia.org They function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. wikipedia.org

Pyrazosulfuron-ethyl (B166691) is a prominent example of a sulfonylurea herbicide built upon a pyrazole core. nih.gov It is widely used for weed control in various crops. nih.gov The chemical stability and environmental fate of these herbicides are influenced by their molecular structure. For instance, the rate of hydrolysis of pyrazosulfuron-ethyl is pH-dependent, being faster in acidic or basic conditions than in neutral ones. nih.gov This characteristic is crucial for understanding its persistence and activity in different soil and water environments. nih.gov

Fungicidal and Insecticidal Applications

The versatility of the pyrazole ring has led to the development of a wide range of derivatives with potent fungicidal and insecticidal properties. nih.govmdpi.com

Fungicidal Applications: Many commercial fungicides are pyrazole carboxamide derivatives that act as succinate dehydrogenase inhibitors (SDHIs). nih.gov These include well-known products like bixafen, fluxapyroxad, and penthiopyrad. nih.govmdpi.com By inhibiting this key enzyme in the mitochondrial respiratory chain, these compounds effectively disrupt fungal metabolism and growth. acs.org

Research continues to produce novel pyrazole-based fungicides. One study reported the synthesis of 32 new pyrazole derivatives, with most showing considerable activity against a panel of plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Another investigation into pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety identified compounds with excellent bioactivities against Sclerotinia sclerotiorum and Valsa mali. acs.org

Insecticidal Applications: Pyrazole derivatives are also prominent in the insecticide market. nih.govmdpi.comacs.org Commercial insecticides such as tebufenpyrad (B1682729) and tolfenpyrad (B1681338) are based on a pyrazole structure. acs.orgacs.org These compounds often target the insect's nervous system or energy metabolism.

The design of new pyrazole-based insecticides is an active area of research. A study on novel N-pyridylpyrazole derivatives containing a thiazole moiety found several compounds with good insecticidal activity against lepidopteran pests like Plutella xylostella (diamondback moth). mdpi.com One compound, 7g , exhibited excellent insecticidal activity, with LC₅₀ values comparable to the commercial insecticide indoxacarb. mdpi.com Another research effort focused on pyrazole-5-carboxamides, which showed high insecticidal activity against the cotton bollworm (Helicoverpa armigera). acs.org

Table 2: Examples of Pyrazole Derivatives in Agrochemistry This table is interactive. Click on the headers to sort the data.

Compound Type Application Target/Mechanism of Action Example(s) Reference(s)
Pyrazole Sulfonylurea Herbicide Acetolactate Synthase (ALS) Inhibition Pyrazosulfuron-ethyl, Halosulfuron-methyl nih.gov
Pyrazole Carboxamide Fungicide Succinate Dehydrogenase (SDH) Inhibition Bixafen, Fluxapyroxad, Penthiopyrad nih.govmdpi.com
Pyrazole Carboxamide Insecticide Mitochondrial Electron Transport Inhibition Tebufenpyrad, Tolfenpyrad acs.orgacs.org
N-Pyridylpyrazole Insecticide Not specified Compound 7g mdpi.com

Materials Science and Polymer Chemistry

Beyond medicine and agriculture, the pyrazole nucleus is finding applications in materials science and polymer chemistry. mdpi.comresearchgate.net The unique electronic and structural properties of pyrazole derivatives make them suitable for creating novel materials. researchgate.net Functionalized pyrazoles are frequently used as ligands in coordination chemistry and can be incorporated into polymers to create materials with specific properties. researchgate.net Their applications extend to the development of dyes and fluorescent substances, leveraging the UV-active nature of the pyrazole core. researchgate.net Research has explored the use of pyrazole derivatives in creating biodegradable polymers and as components in the chemical industry. researchgate.netnih.gov

Pyrazole Derivatives as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrazole ring make its derivatives excellent ligands for forming coordination complexes with a variety of metal ions. researchgate.netresearchgate.net These pyrazole-based ligands can coordinate to metals in several modes, including as neutral monodentate ligands or as anionic bridging ligands after deprotonation. nih.govacs.org This versatility allows for the construction of coordination compounds with diverse topologies and nuclearities, ranging from simple mononuclear complexes to complex polynuclear structures. researchgate.netresearchgate.net

The coordination chemistry of pyrazole derivatives is extensive, with complexes formed with metals such as copper, zinc, palladium, cobalt, and various lanthanides. researchgate.netacs.orgnih.govnih.govresearchgate.net The resulting metal complexes have properties determined by the interplay between the metal center and the electronic and steric characteristics of the pyrazole ligand. researchgate.net For instance, cobalt complexes featuring pyrazole ligands have been investigated as catalyst precursors for oxidation reactions. nih.gov Similarly, the versatility of pyrazole ligands has been utilized in synthesizing and stabilizing novel palladium(II) and palladium(III) compounds. acs.org

The specific substituents on the pyrazole ring significantly influence the properties of the resulting coordination complexes. Functional groups derived from the sulfonyl chloride moiety of this compound can be designed to introduce additional donor atoms, creating polydentate chelating ligands that form highly stable complexes with metal ions. researchgate.net

Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands

Ligand Type Metal Ion(s) Resulting Complex Structure/Application Reference(s)
Phenylpyrazole Cobalt(II) Mononuclear and dinuclear complexes; catalyst precursors for cyclohexane (B81311) oxidation. nih.gov
Orthometalated Phenylphosphine with Pyrazolato bridges Palladium(II) Dinuclear "paddlewheel" complexes. acs.org
Pyrazole-acetamide Cadmium(II), Copper(II), Iron(II) Mononuclear complexes with supramolecular architectures. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Pyrazole derivatives have emerged as promising materials for use in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their utility in this field stems from their favorable photophysical properties, including high fluorescence quantum yields and charge transport capabilities. researchgate.net Certain pyrazoline derivatives, which are structurally related to pyrazoles, are well-known for their blue-emitting properties and efficient hole-transport characteristics. researchgate.net

The performance of an OLED is highly dependent on the materials used in its emissive and charge-transporting layers. Pyrazole derivatives can be engineered to function as emitters, where they are responsible for light generation, or as charge transport materials that facilitate the movement of electrons and holes within the device. researchgate.net For instance, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and investigated for both photovoltaic and electroluminescent applications. mdpi.com OLEDs using these compounds as emitters produced deep bluish-green light. mdpi.com

Furthermore, pyrazole-substituted 1,3-diketones have been used to create highly luminescent Europium(III) complexes. researchgate.net These metal complexes are designed to be thermally stable and volatile, making them suitable for producing OLEDs through both dry and wet fabrication technologies. researchgate.net Devices fabricated with these europium complexes demonstrated higher energy efficacy compared to standard phosphors. researchgate.net

Table 2: Performance of OLEDs Incorporating Pyrazole Derivatives

Emitting Material/Complex Max. Brightness (cd/m²) Max. External Quantum Efficiency (EQE) Emission Color Reference
(pyidcz)₂Ir(tmd) 39,123 21.2% Sky Blue rsc.org
(tfpyidcz)₂Ir(tmd) 31,714 24.0% Green rsc.org

Catalysis and Industrial Applications

Use of Pyrazole Derivatives in Catalytic Systems

The unique electronic properties and coordinating ability of pyrazole derivatives make them valuable components in the design of homogeneous and heterogeneous catalysts. nih.govbohrium.com Protic pyrazoles (those with an N-H group) are particularly interesting as their proton-responsive nature can be exploited in catalytic cycles. nih.gov The pyrazole ligand can participate directly in reactions through metal-ligand cooperation, where the ligand is not merely a spectator but plays an active role in bond activation and formation. nih.gov

For example, cobalt complexes with pyrazole ligands have been successfully employed as catalyst precursors for the mild peroxidative oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone. nih.gov In another application, the use of pyrazole ligands was shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. rsc.org The cooperative activation between two titanium atoms, bridged by pyrazole ligands, was identified as the reason for the enhanced activity. rsc.org

The versatility of pyrazole chemistry allows for the immobilization of pyrazole-based catalysts onto solid supports like silica, creating heterogeneous catalysts that offer advantages in terms of separation and reusability. bohrium.com

Table 3: Pyrazole Derivatives in Catalytic Applications

Catalyst System Reaction Catalyzed Key Finding Reference(s)
Cobalt(II) complexes with phenylpyrazole ligands Peroxidative oxidation of cyclohexane Complexes act as effective catalyst precursors under mild conditions. nih.gov
Titanium isopropoxide with pyrazole ligands Ring-opening polymerization of L-lactide Pyrazole ligand enhanced catalytic activity up to 17-fold compared to TiOiPr₄ alone. rsc.org

Chemical Synthesis and Process Optimization for Industrial Production

The industrial production of pyrazole derivatives requires synthetic methods that are efficient, scalable, safe, and environmentally sustainable. mdpi.com The most fundamental and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach allows for the creation of a wide variety of substituted pyrazoles by changing the precursors. nih.gov

Table 4: Comparison of Synthesis Methodologies for Pyrazole Derivatives

Methodology Description Advantages Disadvantages Reference(s)
Batch Synthesis (e.g., Knorr Cyclocondensation) Reactants are mixed in a single vessel and the reaction proceeds for a set time. Well-established, versatile for laboratory scale. Potential safety issues, scalability challenges, poor heat transfer. nih.gov
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form the final product. High atom economy, reduced waste, operational simplicity. Can require extensive optimization to find suitable conditions. nih.gov

| Flow Chemistry | Reagents are continuously pumped and mixed in a reactor. | Enhanced safety, precise control, improved yield and selectivity, easier scalability. | Requires specialized equipment, higher initial investment. | mdpi.com |

Advanced Theoretical and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For 1-ethyl-1H-pyrazole-5-sulfonyl chloride, QSAR models could be developed to predict its potential biological activities, such as enzyme inhibition or receptor binding, based on its physicochemical properties and structural features.

In a hypothetical QSAR study on a series of pyrazole-sulfonyl chloride derivatives, various molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP). A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a mathematical model. For instance, a study on a series of 1H-pyrazole-5-carboxylic acid derivatives identified key descriptors like dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), and polar surface area as being crucial for their anticonvulsant activity. dergipark.org.tr

Hypothetical QSAR Model for Biological Activity:

DescriptorCoefficientContribution to Activity
LogP (Hydrophobicity)0.45Positive
Dipole Moment-0.21Negative
LUMO Energy-0.15Negative
Molecular Weight0.08Positive

This table illustrates how different physicochemical properties might influence the biological activity of pyrazole-sulfonyl chloride analogs.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interaction with a biological target, such as a protein, over time. For this compound, MD simulations could be employed to understand its binding stability and interaction patterns within the active site of a target protein.

A typical MD simulation would involve placing the compound into the binding pocket of a protein, solvating the system with water molecules, and simulating the atomic motions over a period of nanoseconds. Analysis of the simulation trajectory can reveal key information such as root-mean-square deviation (RMSD) to assess binding stability and the specific hydrogen bonds and hydrophobic interactions that are formed. For example, MD simulations of novel pyrazole-carboxamides bearing a sulfonamide moiety revealed stable binding to carbonic anhydrase isoenzymes. nih.govnih.gov

Illustrative Molecular Dynamics Simulation Parameters:

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Temperature300 K
Pressure1 atm
SolventExplicit Water Model (TIP3P)

This table outlines typical parameters used in an MD simulation to study the interaction of a small molecule with a protein.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies, using methods like Density Functional Theory (DFT), are powerful for elucidating reaction mechanisms, determining the geometries of transition states, and calculating reaction energies. For this compound, these studies could be used to investigate its reactivity, for example, in nucleophilic substitution reactions at the sulfonyl chloride group.

Such studies would involve calculating the potential energy surface for a proposed reaction pathway. This would allow for the identification of the transition state structure and the calculation of the activation energy, providing a deeper understanding of the reaction kinetics.

Representative Calculated Energies for a Hypothetical Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

This table provides an example of the energy profile for a hypothetical reaction involving a pyrazole-sulfonyl chloride derivative, as would be determined by quantum chemical calculations.

In Silico Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico toxicology and ADMET prediction are crucial in the early stages of drug discovery to assess the potential safety and pharmacokinetic profile of a compound. Various computational models and software can be used to predict these properties for this compound.

ADMET prediction for pyrazole-sulfonamide derivatives has been performed using online servers to estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for hERG inhibition. nih.gov Similarly, toxicological properties such as mutagenicity (Ames test) and carcinogenicity can be predicted based on the chemical structure.

Exemplary In Silico ADMET and Toxicology Predictions:

PropertyPredicted Value/Outcome
A bsorptionHigh intestinal absorption
D istributionLow blood-brain barrier penetration
M etabolismLikely substrate for CYP3A4
E xcretionPredicted to be renally cleared
T oxicityPredicted to be non-mutagenic (Ames test)

This table shows a set of hypothetical ADMET and toxicology predictions for a compound like this compound, based on computational models.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The pyrazole (B372694) nucleus is a well-established pharmacophore, present in a wide array of medicinally important compounds. mdpi.comresearchgate.net The sulfonyl chloride group of 1-ethyl-1H-pyrazole-5-sulfonyl chloride is a highly reactive functional group, making it an ideal handle for chemical modification. lookchem.com Future research will undoubtedly focus on exploiting this reactivity to synthesize novel derivatives with enhanced biological activities. This can be achieved through reactions with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of corresponding sulfonamides, sulfonates, and thioesters.

The strategic design of these derivatization pathways will be crucial. For instance, coupling this compound with various aminothiazole, aminopyridine, or piperazine (B1678402) moieties could yield compounds with potential anticancer or anti-inflammatory properties. nih.gov The exploration of click chemistry and other modern synthetic methodologies could also open up new avenues for creating complex molecular architectures with unique biological profiles. The goal is to move beyond simple modifications and to design derivatives with specific three-dimensional structures that can interact with biological targets with high affinity and selectivity.

Recent studies on other pyrazole derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. nih.gov Therefore, a systematic exploration of the chemical space around the this compound core is a promising strategy for the discovery of new lead compounds for drug development. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. sci-hub.se Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and generate significant amounts of hazardous waste. rsc.org Future research on this compound will likely focus on the development of more sustainable and environmentally friendly synthetic protocols.

This could involve the use of greener solvents, such as water or ionic liquids, and the replacement of toxic chlorinating agents with safer alternatives. rsc.org For example, methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts have been reported as a more environmentally friendly approach to sulfonyl chloride synthesis. organic-chemistry.orgresearchgate.net Catalytic approaches, employing earth-abundant metals or even metal-free conditions, are also gaining traction. rsc.org The development of one-pot or continuous flow processes for the synthesis of this compound and its derivatives would further enhance the sustainability of their production by minimizing waste and energy consumption. researchgate.net

The overarching goal is to develop synthetic methods that are not only efficient and high-yielding but also have a minimal environmental footprint. This aligns with the broader trend in the chemical industry towards more sustainable practices.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govcrimsonpublishers.com These computational tools can be leveraged to accelerate the design and screening of novel derivatives of this compound. By analyzing large datasets of chemical structures and their associated biological activities, ML models can identify key structural features that are essential for a desired therapeutic effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build predictive models that can estimate the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Molecular docking simulations can provide insights into how these designed molecules might bind to specific biological targets, such as enzymes or receptors. nih.govtandfonline.com

Furthermore, generative AI models can be employed to design entirely new molecular structures with desired properties. By providing the model with a set of constraints, such as a desired binding affinity or a favorable toxicity profile, it can generate novel pyrazole derivatives that have a high probability of being active. This in silico approach to drug design is a powerful tool for exploring a vast chemical space and identifying novel drug candidates. mdpi.com

Multi-Omics Approaches to Elucidate Mechanisms of Action of Bioactive Derivatives

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug. nih.govnih.gov

For any bioactive derivatives of this compound that are identified, multi-omics studies can be employed to elucidate their mechanism of action. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in response to treatment with the compound, providing clues about the cellular pathways that are being modulated. nih.gov Proteomic studies can identify the proteins that directly interact with the compound or whose expression levels are altered. nih.gov Metabolomic analysis can shed light on the metabolic pathways that are affected.

By integrating these different layers of omics data, researchers can construct a comprehensive picture of how the compound exerts its biological effects. mdpi.com This information is invaluable for optimizing the lead compound, identifying potential biomarkers for patient stratification, and predicting potential side effects.

Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The future research on this compound will benefit greatly from collaborations between synthetic chemists, medicinal chemists, biologists, computational scientists, and clinicians.

Synthetic chemists can focus on developing efficient and sustainable methods for the synthesis of the compound and its derivatives. Medicinal chemists can design and synthesize new analogues with improved potency and selectivity. Biologists can perform the in vitro and in vivo testing to evaluate the biological activity of the new compounds. Computational scientists can use AI and ML to guide the design and screening process. Clinicians can provide valuable insights into the unmet medical needs and the clinical development of promising drug candidates.

Such collaborative initiatives can foster innovation and accelerate the translation of basic research findings into new therapies. Open science and data sharing will also play a crucial role in advancing the field by allowing researchers to build upon each other's work.

Conclusion

Summary of Key Research Findings and Contributions

1-Ethyl-1H-pyrazole-5-sulfonyl chloride is a specialized chemical intermediate. While specific research on this exact molecule is limited, a comprehensive analysis based on the well-established chemistry of pyrazoles and sulfonyl chlorides reveals its significant potential. It is a reactive building block, primarily for the synthesis of sulfonamides and sulfonates, with a unique substitution pattern that distinguishes it from more common isomers.

Significance of this compound in Advancing Chemical and Biomedical Sciences

The significance of this compound lies in its potential to generate novel molecular entities for both biomedical and agricultural applications. The combination of the proven pyrazole (B372694) scaffold and the versatile sulfonamide linker provides a powerful strategy for drug and pesticide discovery. Its use allows researchers to explore new structure-activity relationships, potentially leading to the development of next-generation herbicides, fungicides, or therapeutic agents with improved properties.

Concluding Remarks on the Potential for Future Discoveries

This compound represents an under-explored but promising reagent. Future research should focus on developing efficient and regioselective synthetic routes to make it more accessible. Subsequent synthesis and screening of derivative libraries are highly likely to uncover compounds with valuable biological activities. The exploration of this and similar unique building blocks is crucial for expanding the boundaries of chemical biology and discovering solutions to pressing challenges in medicine and agriculture.

Q & A

Basic: What are the common synthetic routes for 1-ethyl-1H-pyrazole-5-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonation of the pyrazole core using chlorosulfonic acid or sulfuryl chloride. Key steps include:

  • Ethylation : Introducing the ethyl group via nucleophilic substitution (e.g., using ethyl bromide in the presence of a base like K₂CO₃).
  • Sulfonation : Reacting with sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid side reactions .
    Optimization focuses on solvent choice (e.g., DCM for polarity control), catalyst selection (e.g., DMAP for enhanced reactivity), and reaction time (monitored via TLC). Yields improve with inert atmospheres (N₂/Ar) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions between spectroscopic data and expected molecular structures during characterization?

Discrepancies between observed (e.g., NMR, IR) and predicted data require:

Multi-technique validation : Cross-checking NMR (e.g., ¹³C for carbonyl groups) with high-resolution MS to confirm molecular weight .

Crystallographic analysis : Using SHELX software for single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

Computational modeling : Comparing experimental IR stretches (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational spectra .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group δ ~1.3 ppm) and carbon types (e.g., sulfonyl chloride C=O at ~160 ppm) .
  • IR Spectroscopy : Confirms sulfonyl chloride functional groups (S=O at 1360–1340 cm⁻¹ and 1180–1160 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 208.6) .

Advanced: What computational methods assist in predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The sulfonyl chloride group typically shows high LUMO energy, favoring attack by amines or alcohols .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to optimize solvent choice .

Basic: What stability considerations are critical for handling this compound?

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis to the sulfonic acid .
  • Temperature : Avoid >25°C; decomposition releases HCl and SO₂, detectable via gas evolution .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Derivatization : Synthesize analogs via sulfonamide formation (e.g., with amines) or esterification .

Biological Assays : Test derivatives for bioactivity (e.g., enzyme inhibition) using dose-response curves and IC₅₀ calculations .

Correlation Analysis : Use multivariate regression to link substituent electronic effects (Hammett σ values) with activity trends .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (silica gel) .

Advanced: What strategies optimize sulfonation reactions for pyrazole derivatives with high regioselectivity?

  • Directed Metalation : Use lithiation (e.g., LDA at -78°C) to direct sulfonation to the 5-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent over-sulfonation .

Basic: How is this compound purified post-synthesis?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to remove unreacted starting materials .

Advanced: What role does this compound play in synthesizing bioactive sulfonamide-based molecules?

It serves as a key electrophile in coupling reactions with amines to generate sulfonamides, which are explored for:

  • Antimicrobial Activity : Targeting bacterial dihydropteroate synthase .
  • Kinase Inhibition : Modulating ATP-binding pockets via sulfonamide-arginine interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.